2-Ethylphenylzinc iodide
Overview
Description
2-Ethylphenylzinc iodide is an organozinc compound widely used in organic synthesis. It is known for its versatility in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C8H9IZn and a molecular weight of 297.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylphenylzinc iodide is typically prepared by the reaction of 2-ethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C8H9I+Zn→C8H9ZnI
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction is often conducted in a continuous flow system to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenylzinc iodide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Nucleophilic Additions: It can act as a nucleophile in addition reactions with electrophiles.
Metal-Halogen Exchange Reactions: It can participate in metal-halogen exchange reactions to form other organometallic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides and carbonyl compounds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Major Products:
Biaryl Compounds: Formed in cross-coupling reactions.
Alcohols and Ketones: Formed in nucleophilic addition reactions with carbonyl compounds.
Scientific Research Applications
2-Ethylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethylphenylzinc iodide in chemical reactions involves the transfer of the ethylphenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the nature of the electrophile involved .
Comparison with Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the ethyl group.
Methylphenylzinc iodide: Contains a methyl group instead of an ethyl group.
Tert-butylphenylzinc iodide: Contains a tert-butyl group instead of an ethyl group.
Uniqueness: 2-Ethylphenylzinc iodide is unique due to the presence of the ethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, offering different properties compared to its analogs .
Properties
IUPAC Name |
ethylbenzene;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQUZPGLKNSUDI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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